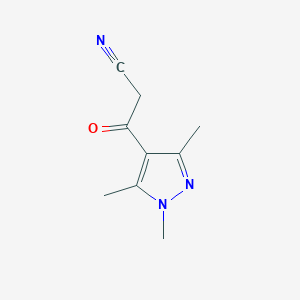

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile

Descripción general

Descripción

“3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes compounds like “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile”, has been developed via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis

The molecular structure of “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” can be analyzed using various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” such as melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved sources .Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” and its derivatives could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Spectrophotometric Determination of Metal Ions

Compounds similar to “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” have found applications such as extraction and spectrophotometric determination of metal ions . This suggests that this compound could also be used in similar applications.

Cytotoxic Studies Against Human Breast Cancer Cell Line

Derivatives of “3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile” were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations . This suggests that this compound could potentially be used in cancer research.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is a known target in antileishmanial activity .

Mode of Action

It can be inferred from a related compound that it interacts with its target through a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .

Biochemical Pathways

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Result of Action

A related compound displayed superior antipromastigote activity, which was more active than standard drugs .

Action Environment

The synthesis of related compounds has been reported to be influenced by various factors, including the presence of catalysts .

Propiedades

IUPAC Name |

3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNFWMCFDNESHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile | |

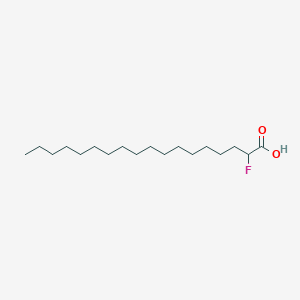

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)

![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)